molecular formula C14H16N4 B14159133 (4E)-2-amino-6-ethyl-4-ethylidene-6-methylcyclohex-2-ene-1,1,3-tricarbonitrile CAS No. 65050-52-4

(4E)-2-amino-6-ethyl-4-ethylidene-6-methylcyclohex-2-ene-1,1,3-tricarbonitrile

Cat. No.: B14159133
CAS No.: 65050-52-4
M. Wt: 240.30 g/mol
InChI Key: RNEIFOKJVYECPL-ONNFQVAWSA-N
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Description

(4E)-2-amino-6-ethyl-4-ethylidene-6-methylcyclohex-2-ene-1,1,3-tricarbonitrile is a complex organic compound with a unique structure It features a cyclohexene ring with multiple substituents, including amino, ethyl, ethylidene, methyl, and tricarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-amino-6-ethyl-4-ethylidene-6-methylcyclohex-2-ene-1,1,3-tricarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-amino-6-ethyl-4-ethylidene-6-methylcyclohex-2-ene-1,1,3-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The amino and cyano groups can participate in substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(4E)-2-amino-6-ethyl-4-ethylidene-6-methylcyclohex-2-ene-1,1,3-tricarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (4E)-2-amino-6-ethyl-4-ethylidene-6-methylcyclohex-2-ene-1,1,3-tricarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4E)-2-amino-6-ethyl-4-ethylidene-6-methylcyclohex-2-ene-1,1,3-tricarbonitrile: can be compared with other cyclohexene derivatives that have similar substituents.

    Cyclohexene-1,1,3-tricarbonitrile: A simpler analog with fewer substituents.

    2-amino-6-ethylcyclohexene: Lacks the ethylidene and tricarbonitrile groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

65050-52-4

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

(4E)-2-amino-6-ethyl-4-ethylidene-6-methylcyclohex-2-ene-1,1,3-tricarbonitrile

InChI

InChI=1S/C14H16N4/c1-4-10-6-13(3,5-2)14(8-16,9-17)12(18)11(10)7-15/h4H,5-6,18H2,1-3H3/b10-4+

InChI Key

RNEIFOKJVYECPL-ONNFQVAWSA-N

Isomeric SMILES

CCC1(C/C(=C\C)/C(=C(C1(C#N)C#N)N)C#N)C

Canonical SMILES

CCC1(CC(=CC)C(=C(C1(C#N)C#N)N)C#N)C

Origin of Product

United States

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